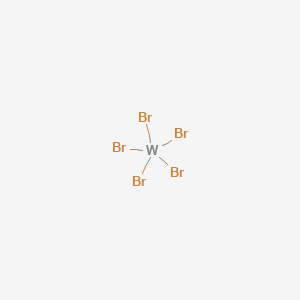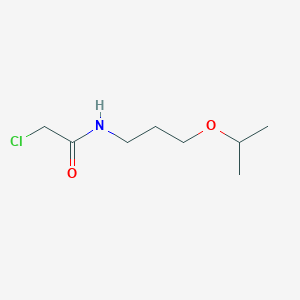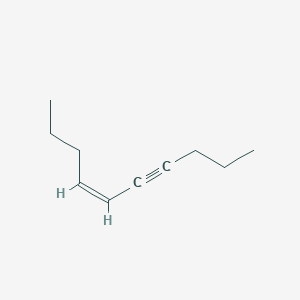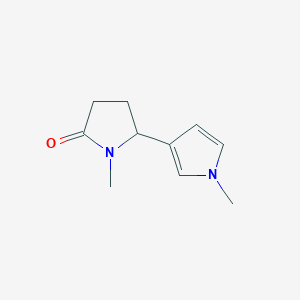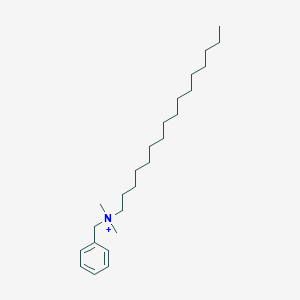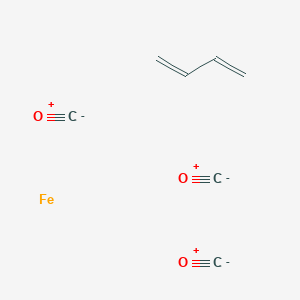
Iron, (eta4-1,3-butadiene)tricarbonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, (eta4-1,3-butadiene)tricarbonyl- is an organoiron compound with the chemical formula C7H6FeO3. It is a well-studied metal complex of butadiene, characterized by its orange-colored viscous liquid form that freezes just below room temperature . The compound adopts a piano stool structure, which is common among half-sandwich compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron, (eta4-1,3-butadiene)tricarbonyl- is typically synthesized by heating iron pentacarbonyl with 1,3-butadiene. The reaction is carried out in a sealed tube under nitrogen at approximately 135°C for 24 hours . The reaction can be summarized as follows:
Fe(CO)5+C4H6→(η4−C4H6)Fe(CO)3+2CO
Industrial Production Methods
While specific industrial production methods for Iron, (eta4-1,3-butadiene)tricarbonyl- are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
Iron, (eta4-1,3-butadiene)tricarbonyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxidation states.
Reduction: It can be reduced under specific conditions to yield different iron complexes.
Substitution: The carbonyl ligands in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve phosphines or amines as substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) complexes with different ligands.
Scientific Research Applications
Iron, (eta4-1,3-butadiene)tricarbonyl- has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which Iron, (eta4-1,3-butadiene)tricarbonyl- exerts its effects involves its ability to coordinate with various ligands through its iron center. The eta4-1,3-butadiene ligand provides a stable binding environment, allowing the compound to participate in various catalytic cycles and chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutadieneiron tricarbonyl
- Isopreneiron tricarbonyl
- Iron pentacarbonyl
Uniqueness
Iron, (eta4-1,3-butadiene)tricarbonyl- is unique due to its specific eta4-1,3-butadiene ligand, which provides distinct reactivity and stability compared to other iron carbonyl complexes. Its piano stool structure also distinguishes it from other similar compounds .
Conclusion
Iron, (eta4-1,3-butadiene)tricarbonyl- is a versatile organoiron compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study and a useful tool in both research and industrial applications.
Properties
IUPAC Name |
buta-1,3-diene;carbon monoxide;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6.3CO.Fe/c1-3-4-2;3*1-2;/h3-4H,1-2H2;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCJULAAWWTBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FeO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12078-32-9 |
Source


|
| Record name | (η4-1,3-Butadiene)tricarbonyliron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12078-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (η-1,3-butadiene)tricarbonyliron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
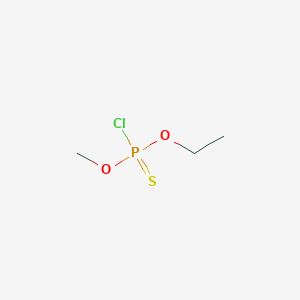
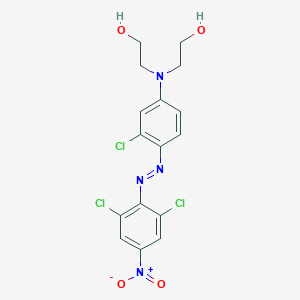
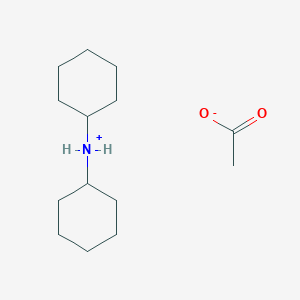


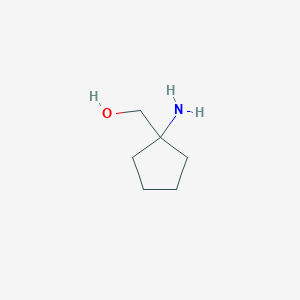
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)

